Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate
Description
IUPAC Nomenclature Conventions for Polythioorganic Compounds
The systematic name dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate adheres to IUPAC rules for polythioorganic compounds. The parent structure is the 1,3-dithiole ring, a five-membered heterocycle containing two sulfur atoms at positions 1 and 3. The substituents are prioritized as follows:
- Methyl esters at positions 4 and 5, denoted as 4,5-dicarboxylate.
- A chloro-thioxoethylidene group at position 2, which includes a chlorine atom, a thioxo group (S=), and a phenylthio moiety (S-C6H5).
The numbering begins at the sulfur atom in the dithiole ring, ensuring the lowest possible locants for all substituents. The prefix 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene] describes the branched substituent, where the ethylidene chain bears chlorine, phenylthio, and thioxo groups at positions 1, 2, and 2, respectively.
Crystal Structure Analysis via X-Ray Diffraction
Single-crystal X-ray diffraction studies of analogous dithiole-dicarboxylates reveal key structural features (Table 1). The title compound’s dithiole ring exhibits planarity, with bond lengths and angles consistent with aromatic delocalization.
Table 1: Crystallographic parameters for dithiole-dicarboxylate derivatives
The asymmetric unit contains two independent molecules with nearly identical conformations. The dithiole ring forms dihedral angles of 2.1° and 0.6° with adjacent phenyl groups, indicating strong π-conjugation. Intermolecular π-π interactions between dithiole and oxindole rings stabilize the crystal lattice, with centroid-centroid distances of 3.727 Å.
Conformational Analysis of Dithiole-Dicarboxylate Core
The dithiole ring adopts a planar conformation due to sulfur’s electronegativity and resonance stabilization (Figure 1). Key observations include:
- Methyl ester orientation : One ester group lies nearly parallel to the dithiole ring (dihedral angle: 8.5°), while the other is tilted at 54.2°.
- Chloro-thioxoethylidene group : The chlorine atom occupies an axial position, minimizing steric hindrance with the phenylthio moiety. The thioxo group (C=S) participates in resonance with the dithiole ring, reducing bond length alternation (C-S: 1.76 Å; C=C: 1.34 Å).
Figure 1: Conformational preferences of substituents
- Planar dithiole ring with delocalized π-electrons.
- Steric repulsion between phenylthio and methyl ester groups induces a 63.8° tilt in one ester.
Properties
Molecular Formula |
C15H11ClO4S4 |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
dimethyl 2-(1-chloro-2-phenylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H11ClO4S4/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(21)22-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
AXBOIFYUFDTYML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithioacid Derivatives
Reaction of dimethyl acetylenedicarboxylate with carbon disulfide under basic conditions yields a dithiolate intermediate, which undergoes acid-catalyzed cyclization to form the dithiole ring. For example:
Yields typically range from 60–75%, with purity dependent on solvent choice (e.g., THF or DMF).
Alternative Route: Sulfuration of 3-Oxoesters
Sulfuration of 3-oxoesters using Lawesson’s reagent or phosphorus pentasulfide introduces the thione group. This method, adapted from 3H-1,2-dithiole-3-thione syntheses, involves:
Reaction conditions: Toluene reflux (110°C, 6–8 h), yielding >85% product.
Chlorination and Phenylthio Group Installation
Electrophilic Chlorination
Chlorine gas or N-chlorosuccinimide (NCS) introduces the chloro group at position 1. For example:
Nucleophilic Aromatic Substitution for Phenylthio Group
Displacement of a bromide or nitro group by thiophenol under basic conditions:
Yields: 75–82% after purification by column chromatography.
Optimization and Comparative Analysis
Reagent Impact on Yield and Selectivity
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Dithiole formation | Lawesson’s reagent | Toluene | 110 | 85 |
| Chlorination | NCS | DCM | 25 | 90 |
| Phenylthio insertion | PhSNa | DMF | 80 | 80 |
Challenges in Multi-Step Synthesis
-
Purification : Silica gel chromatography is essential due to byproducts from sulfur reagents.
-
Side reactions : Over-chlorination or disulfide formation reduces yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s chloro group acts as an electrophilic center, enabling nucleophilic substitution. This reactivity has been observed in related dithiole derivatives, where chlorine atoms are replaced by nucleophiles such as amines or alkoxides under controlled conditions . For example, in analogous systems, substitution reactions are facilitated by bases like triethylamine (Et₃N) or DMF, which deprotonate intermediates to drive the reaction forward .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions , a hallmark of dithiole derivatives. These reactions typically involve alkynes or other dipolarophiles, forming complex heterocycles. Key findings include:
Mechanism and Reaction Conditions
-
Key Reaction : Cycloaddition with dimethyl acetylenedicarboxylate (DMAD) forms thiophen-3(2H)-ylidenes via a two-step process:
-
Reaction Conditions :
Reaction Data Table
| Entry | Reactant | Solvent | Base (eqv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5 | DMAD | DMF | – | 100 | 2 | 78 |
| 4 | DMAD | MeCN | Et₃N (1) | 81 | 11 | 71 |
| 6 | DMAD | DMF | – | 100 | 2 | 70 |
Adapted from cycloaddition studies of related dithiole derivatives .
Mechanistic Insights
The cycloaddition mechanism involves:
-
DMAD coordination : The alkyne reacts with the dithiole core, forming a strained intermediate.
-
HCl elimination : A base deprotonates the intermediate, leading to HCl extrusion and formation of a betaine intermediate.
-
Dipole formation : The betaine acts as a 1,3-dipole, reacting with DMAD to form the thiophen-3(2H)-ylidene product .
Structural Characterization
The synthesized compound is confirmed via:
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate features a complex structure that includes a dithiole ring and multiple functional groups. Its molecular formula is C13H12ClO4S2, and it has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. The presence of the dithiole moiety contributes to its potential biological activities.
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent . Research indicates that derivatives of dithiole compounds can exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that dithiole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Dithiol compounds have been evaluated for their antimicrobial effects. Some derivatives have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For instance, molecular docking studies suggest that it may interact effectively with targets such as dihydrofolate reductase, which is crucial in cancer therapy .
Material Science
This compound has potential applications in material science due to its unique chemical structure:
- Organic Electronics : The compound can be utilized in the development of organic semiconductors or photovoltaic materials due to its ability to form charge-transfer complexes . These materials could lead to advancements in solar cell technology.
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites incorporating dithiole derivatives is ongoing .
Case Study 1: Anticancer Activity
A study conducted on various dithiole derivatives showed that compounds structurally related to Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Enzyme Inhibition
Molecular docking studies highlighted the binding affinity of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole towards dihydrofolate reductase. The compound demonstrated a binding energy comparable to known inhibitors, suggesting its potential as a lead compound for drug development targeting this enzyme .
Mechanism of Action
The mechanism of action of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the dithiole ring and the functional groups attached to it. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The compound’s closest analogs (9b, 9c, 9d, 9e from ) share the 1,3-dithiole-4,5-dicarboxylate core but differ in the substituents on the ethylidene moiety. Key differences include:
Trends :
- Electron-withdrawing groups (e.g., nitro in 9d) increase melting points due to enhanced dipole interactions and lattice stability.
- Electron-donating groups (e.g., methoxy in 9c) lower melting points by reducing polarity.
Spectroscopic Analysis
1H NMR Shifts :
13C NMR :
IR Spectroscopy :
Electronic and Reactivity Profiles
- Phenylthio vs.
Biological Activity
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate (commonly referred to as DMTD) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H11ClO4S4
- Molecular Weight : 418.97 g/mol
- IUPAC Name : this compound
The compound features a dithiole core, which is known for its reactivity and biological significance. The presence of the chlorophenylthio group enhances its potential for various biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMTD against various pathogens. The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate activity | |
| Mycobacterium tuberculosis | Significant inhibition |
In a comparative study, DMTD exhibited a broader spectrum of activity than several clinically used antibiotics, suggesting its potential as a lead compound for antibiotic development.
2. Cytotoxicity and Anticancer Properties
DMTD has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound showed promising results in inhibiting the growth of cancer cells while exhibiting low toxicity to normal cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 15 | High |
| MCF-7 (breast cancer) | 20 | Moderate |
| Normal fibroblasts | >100 | Low |
The selectivity index indicates that DMTD may be a potential candidate for further development as an anticancer agent due to its ability to preferentially target cancer cells over normal cells.
The biological activity of DMTD is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. It is hypothesized that the dithiole moiety plays a crucial role in the compound's mechanism by generating reactive oxygen species (ROS), leading to oxidative stress in target cells.
Case Studies
A notable case study involved the evaluation of DMTD in combination with other antimicrobial agents. The synergistic effects observed in vitro suggest that DMTD could enhance the efficacy of existing antibiotics against resistant strains.
Case Study Summary:
Q & A
Q. What are the established synthetic routes for this compound, and what analytical methods validate its purity?
The synthesis typically involves multi-step organic reactions, such as condensation of dithiole precursors with chlorinated phenylthio intermediates. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, mass spectrometry (MS) and infrared (IR) spectroscopy are employed to verify functional groups like thioesters and dithiole rings .
Q. How should researchers handle and store this compound to maintain stability?
Due to its thiocarbonyl and dithiole groups, the compound is sensitive to oxidation and moisture. Storage under inert gas (e.g., argon) in amber glass vials at –20°C is recommended. Stability assessments under varying pH and temperature conditions should precede long-term studies, referencing protocols for similar organosulfur compounds .
Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?
UV-Vis spectroscopy identifies π-π* transitions in the dithiole ring, while X-ray crystallography (if single crystals are obtainable) resolves the chloro-thioxoethylidene conformation. Cyclic voltammetry can probe redox behavior linked to the dithiolene moiety .
Advanced Research Questions
Q. What experimental designs are optimal for studying its environmental persistence and transformation pathways?
Adopt a tiered approach:
- Laboratory studies : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH and light conditions.
- Biotic studies : Use microbial consortia to assess biodegradation rates.
- Field monitoring : Deploy passive samplers in water/soil matrices, coupled with LC-MS/MS quantification . Split-plot designs (as in ) can isolate variables like temperature and microbial activity.
Q. How can contradictory data on its reactivity with nucleophiles be resolved?
Systematic kinetic studies using stopped-flow techniques under varying solvent polarities (e.g., DMSO vs. THF) can clarify nucleophilic attack mechanisms. Compare results with computational models (DFT calculations) to identify transition states and reconcile discrepancies .
Q. What methodologies elucidate its interactions with biological targets, such as enzymes or receptors?
- In vitro assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities.
- In silico docking : Molecular dynamics simulations to map interaction sites on proteins (e.g., cysteine proteases).
- Metabolomic profiling : Track downstream metabolite formation using high-resolution MS .
Q. How should researchers address conflicting reports on its cytotoxicity in different cell lines?
Conduct comparative cytotoxicity assays using standardized cell lines (e.g., HEK293 vs. HepG2) under identical culture conditions. Include controls for metabolic activation (e.g., S9 liver fractions) and quantify reactive oxygen species (ROS) generation to link toxicity to redox cycling of the dithiole moiety .
Data Contradiction and Validation Strategies
Q. What statistical approaches are recommended for reconciling variability in degradation kinetics across studies?
Apply multivariate regression to isolate factors like pH, temperature, and matrix composition. Use Bayesian hierarchical models to account for inter-study variability and identify outliers .
Q. How can researchers validate hypothesized degradation intermediates detected via LC-MS?
Synthesize proposed intermediates (e.g., sulfoxide derivatives) and compare retention times/fragmentation patterns. Isotopic labeling (e.g., ¹⁸O-water) can trace oxygen incorporation pathways during hydrolysis .
Methodological Resources
- Structural databases : Cross-reference crystallographic data from Acta Crystallographica Section E for analogous dithiole derivatives .
- Environmental fate models : Adapt frameworks from Project INCHEMBIOL () for predicting bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
